4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside
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Overview
Description
4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside is a biochemical reagent used primarily in the field of biomedicine. It is a fluorogenic substrate for the enzyme beta-galactosidase, which upon hydrolysis releases a fluorescent product, 4-methylumbelliferone. This compound is widely used in enzymatic assays to detect and measure the activity of beta-galactosidase in various biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside involves the acetylation of 4-methylumbelliferyl beta-D-galactopyranoside. The reaction typically uses acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the tetra-O-acetylated product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside primarily undergoes hydrolysis reactions. When exposed to beta-galactosidase, the acetyl groups are removed, and the compound is converted to 4-methylumbelliferone, which is fluorescent.
Common Reagents and Conditions
Hydrolysis: Beta-galactosidase enzyme in a buffered solution at physiological pH.
Acetylation: Acetic anhydride and pyridine at room temperature.
Major Products
Scientific Research Applications
4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside is extensively used in scientific research, particularly in the following areas:
Chemistry: Used as a substrate in enzymatic assays to study the activity of beta-galactosidase.
Biology: Employed in the detection and quantification of beta-galactosidase activity in various biological samples, including cell lysates and tissue extracts.
Medicine: Utilized in diagnostic assays for lysosomal storage diseases where beta-galactosidase activity is a key marker.
Industry: Applied in the quality control of enzyme preparations and in the development of enzyme-based assays
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside involves its hydrolysis by the enzyme beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent. This fluorescence can be measured to quantify the activity of beta-galactosidase in the sample.
Comparison with Similar Compounds
4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside is unique due to its tetra-O-acetylation, which makes it a suitable substrate for beta-galactosidase. Similar compounds include:
4-Methylumbelliferyl beta-D-glucopyranoside: Used as a substrate for beta-glucosidase.
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide: Used for detecting beta-N-acetylhexosaminidase activity.
4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside: Used in assays for alpha-mannosidase.
These compounds share the common feature of releasing 4-methylumbelliferone upon enzymatic hydrolysis, making them valuable tools in various biochemical assays.
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHHLVBZMNCURY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863700 |
Source
|
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4,6-tetra-O-acetylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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